|A-L-fucosidase - 9075-65-4

|A-L-fucosidase

Catalog Number: EVT-13521550
CAS Number: 9075-65-4
Molecular Formula: C189H218N36O29
Molecular Weight: 3458 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

α-L-fucosidase is an enzyme that catalyzes the hydrolysis of α-L-fucosides, releasing L-fucose and an alcohol. It plays a crucial role in the degradation of fucosylated glycoproteins and glycolipids, which are essential components of various biological processes, including immune response and cell signaling. The enzyme is classified under the glycoside hydrolase family 29 (GH29) and family 95 (GH95) in the Carbohydrate-Active enZymes database (CAZy) . Deficiency in α-L-fucosidase activity can lead to fucosidosis, a lysosomal storage disorder characterized by the accumulation of fucosylated compounds .

Source and Classification

α-L-fucosidase is primarily sourced from various microorganisms, including bacteria such as Lactobacillus casei and Lactobacillus rhamnosus. These organisms produce the enzyme as part of their metabolic processes. The enzyme is classified into two main families:

  • Glycoside Hydrolase Family 29 (GH29): This family includes retaining fucosidases that act on multiple fucosyl linkages.
  • Glycoside Hydrolase Family 95 (GH95): This smaller family consists of inverting α-fucosidases that specifically target α(1,2)-fucosyl linkages .
Synthesis Analysis

The synthesis of α-L-fucosidase involves fermentation processes where specific bacterial strains are cultivated under controlled conditions. For instance, Lactobacillus rhamnosus GG is grown in a medium containing yeast extract, casein peptone, and glucose. The fermentation broth is then centrifuged to obtain the enzyme from the supernatant .

Methods

  1. Cultivation: Bacteria are cultured at optimal temperatures (e.g., 37 °C) for a specified duration.
  2. Enzyme Extraction: The culture medium is centrifuged, and the cellular pellet is resuspended in a phosphate buffer for enzyme activity analysis.
  3. Activity Assay: Enzyme activity can be measured using substrates like p-nitrophenyl fucopyranoside .
Molecular Structure Analysis

The molecular structure of α-L-fucosidase has been elucidated through techniques such as X-ray crystallography. The active site of the enzyme accommodates the fucose moiety, facilitating its hydrolysis. Key residues involved in substrate binding and catalysis include histidine, tyrosine, and aspartate .

Structural Data

  • PDB Accessions: Several structures have been solved, with notable examples being PDB codes 1HL8 and 1HL9.
  • Key Features: The active site contains residues that coordinate with the fucose molecule to stabilize it during the reaction process .
Chemical Reactions Analysis

α-L-fucosidase catalyzes the following reaction:

 L fucoside+H2OL fucose+alcohol\text{ L fucoside}+H_2O\rightleftharpoons \text{L fucose}+\text{alcohol}

This reaction involves the hydrolysis of glycosidic bonds in fucosylated compounds. The enzyme exhibits dual functionality; it can perform both hydrolysis and transfucosylation reactions depending on the substrate used .

Technical Details

  • Hydrolysis: The enzyme cleaves α-L-fucose from glycoproteins and glycolipids.
  • Transfucosylation: It can also transfer fucose to acceptor molecules like N-acetylglucosamine, producing fucosyl-oligosaccharides .
Mechanism of Action

The mechanism by which α-L-fucosidase operates involves a two-step process:

  1. Substrate Binding: The enzyme binds to its substrate via interactions at its active site.
  2. Catalytic Action: A nucleophilic attack occurs at the anomeric carbon of the fucose moiety, leading to bond cleavage and release of free fucose .

Data on Mechanism

Research indicates that mutations in specific residues can alter the enzyme's activity from hydrolysis to transfucosylation, showcasing its versatility in biochemical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on the source; typical values range from 50 kDa to over 100 kDa.
  • Solubility: Generally soluble in aqueous buffers.

Chemical Properties

  • pH Optimum: Activity typically peaks around pH 6–7.
  • Temperature Stability: Most enzymes exhibit optimal activity at temperatures between 30 °C and 60 °C.

Relevant data indicates that α-L-fucosidase maintains stability across a range of physiological conditions, making it suitable for various applications .

Applications

α-L-fucosidase has numerous scientific applications:

  • Biotechnology: Used in glycomics research to study fucosylation patterns in glycoproteins.
  • Clinical Diagnostics: Potential biomarker for chronic inflammatory conditions due to its role in immune response modulation.
  • Therapeutics: Investigated for potential use in treating lysosomal storage disorders like fucosidosis by enzyme replacement therapy .
Enzymological Classification and Functional Diversity

Carbohydrate-Active Enzyme (CAZy) Database Classification: GH29, GH95, GH139, GH141, and GH151 Families

Microbial α-L-fucosidases are systematically classified within the Carbohydrate-Active enZymes (CAZy) database into five glycoside hydrolase (GH) families: GH29, GH95, GH139, GH141, and GH151 [1] [7]. This classification reflects evolutionary relationships and functional diversity:

  • GH29: The largest family (9,867 sequences), predominantly bacterial (96%), with Terrabacteria (42%), FCB group (24%), and Proteobacteria (27%) as major sources. Enzymes in this family hydrolyze α-1,2-, α-1,3-, α-1,4-, and α-1,6-fucosidic linkages [1] [7].
  • GH95: Contains 4,890 sequences (97% bacterial), specializing in α-1,2-linkages (e.g., 2′-fucosyllactose in human milk oligosaccharides) [1] [9].
  • GH139, GH141, GH151: Smaller families (254–1,043 sequences) with niche specificities. GH141 acts on α-1,3-fucose substituted with 2-O-methyl-D-xylose in pectins, while GH151 targets α-1,2/3/4/6 linkages in disaccharides [1] [5].

Genomic analyses reveal significant redundancy, with individual bacteria encoding up to 21 GH29 and 10 GH95 fucosidases, enabling adaptation to diverse fucosylated substrates in environments like the human gut or marine ecosystems [1] [2].

Table 1: Classification of α-L-Fucosidase Families in the CAZy Database

GH FamilyRepresentative SequencesPredominant LinkagesMechanismDominant Microbial Sources
GH299,867α-1,2; α-1,3; α-1,4; α-1,6RetainingTerrabacteria, FCB group, Proteobacteria
GH954,890α-1,2InvertingBacteroidetes, Proteobacteria
GH139254Not fully characterizedUnknownBacteria (95%)
GH1411,043α-1,3 (pectin-specific)UnknownBacteria (98%)
GH151203α-1,2/3/4/6Retaining*Bacteria (99%)

* Predicted based on transglycosylation activity [1] [5] [7].

Catalytic Mechanisms: Retaining vs. Inverting Hydrolase Activities Across GH Families

α-L-Fucosidases employ two distinct hydrolytic mechanisms dictated by their GH family:- Retaining Mechanism (GH29, GH151): Utilizes a double-displacement reaction involving two catalytic carboxylate residues (glutamate/aspartate). A covalent fucosyl-enzyme intermediate forms, retaining the anomeric configuration. For example:1. Nucleophile (e.g., D200 in Lactobacillus casei AlfC) attacks the anomeric carbon.2. Acid/base residue (e.g., E288 in Bacteroides GH29) protonates the glycosidic oxygen [1] [6].This mechanism enables transglycosylation (e.g., AlfB from L. paracasei synthesizes fucosyl-α1,3-GlcNAc with 100% yield via the N346K mutant) [4] [6].- Inverting Mechanism (GH95): Involves a single-displacement reaction with inversion of anomeric configuration. Key residues include:- A general base (asparagine activated by aspartate; e.g., N423/D766 in Bifidobacterium bifidum BbAfcA).- A general acid (glutamate; e.g., E566 in BbAfcA) [9].

Table 2: Catalytic Mechanisms and Key Residues in α-L-Fucosidases

GH FamilyMechanismCatalytic ResiduesNucleophileAcid/BaseTransglycosylation Capacity
GH29RetainingGlu/Asp (variable position)Asp/GluGlu/AspHigh (e.g., AlfB mutants)
GH95InvertingAsn (base), Glu (acid)NoneWater-assistedLow
GH151Retaining*Asp (predicted nucleophile)AspUnknownModerate

* Predicted from structural homology [1] [4] [6].

Substrate Specificity Determinants: α-1,2-, α-1,3-, α-1,4-, and α-1,6-Linkage Preferences

Substrate recognition in α-L-fucosidases is governed by active-site topology and ancillary domains:

  • Linkage-Specific Subsites:
  • GH29B subfamily (e.g., Bifidobacterium longum enzymes) preferentially cleaves α-1,3/4 linkages in Lewis antigens via a narrow pocket accommodating branched glycans [1] [8].
  • GH151 enzymes (e.g., Paenibacillus thiaminolyticus ALfuk2) hydrolyze α-1,2/3/4/6 linkages using a flexible +1 subsite [5].
  • Influence of Modifications: Sulfation or acetylation of fucosylated substrates (e.g., marine fucoidans) sterically hinders hydrolysis. Wenyingzhuangia fucanilytica GH29 fucosidases (FucWf1–6) require desulfation prior to acting on α-1,3/4-linked fucose in oligosaccharides [2].
  • Bioinformatics Predictions: The CUPP (Conserved Unique Peptide Patterns) tool clusters GH29 into 53 functional groups. Enzymes active on Lewisa/x (α-1,4/3 linkages) co-cluster (e.g., CUPP Group 1), while α-1,6-specific fucosidases form distinct clusters (e.g., CUPP Group 11) [3] [10].

Table 3: Substrate Specificity Across α-L-Fucosidase Families

GH FamilyPrimary LinkagesKey SubstratesRepresentative EnzymesSpecial Features
GH29Aα-1,2/3/4/6pNP-Fuc, HMOs, xyloglucanBacteroides BF0810Broad specificity
GH29Bα-1,3/4Lewisa/x, sialyl-LewisxBifidobacterium Fuc1584Sterically constrained active site
GH95α-1,22′-Fucosyllactose, blood group antigensB. bifidum BbAfcAIntolerant to Gal modifications
GH141α-1,3Rhamnogalacturonan-II (pectin)Streptomyces AlfCRequires 2-O-Me-D-Xyl substitution
GH151α-1,2/3/4/6Fuc-α1,6-GlcNAc (core fucosylation)L. casei AlfCGlcNAc-binding subsite

Adapted from [1] [2] [3].

Modular Architecture: Catalytic Domains, Ancillary Carbohydrate-Binding Modules, and Multidomain Interactions

α-L-Fucosidases exhibit complex modular architectures that enhance substrate targeting:

  • Catalytic Domain Folds:
  • GH29 and GH151: (β/α)₈ TIM-barrel fold, with conserved tryptophan residues (e.g., W198/W283 in AlfC) forming hydrophobic subsites for fucose [1] [6].
  • GH95: (α/α)₆-barrel fold unique to clan GH-L, featuring a deep catalytic pocket accommodating α-1,2-linked galactose [9].
  • GH141: Parallel β-helix fold enabling recognition of branched pectin substrates [1].
  • Ancillary Domains:
  • Carbohydrate-binding modules (CBMs): GH29 fucosidases often incorporate CBM32, CBM35, or F5/8-type C domains (e.g., B. bifidum AfcB) that bind galactose or N-acetyllactosamine, positioning substrates for hydrolysis [1] [8].
  • Marine-specific adaptations: W. fucanilytica GH29 enzymes feature β-sandwich domains that recognize sulfated fucooligosaccharides [2].
  • Quaternary Structures: GH29 enzymes like AlfC form tetramers, where loops from adjacent monomers influence active-site accessibility. Mutation of residue E274 to alanine shifts a conformational equilibrium toward "open" states, promoting transglycosylation over hydrolysis [6].

Figure: Domain Organization of Representative α-L-Fucosidases

GH29 (e.g., AlfC from *L. casei*):  N-terminal — Catalytic (β/α)₈ domain — C-terminal β-sandwich domain  GH95 (e.g., BbAfcA from *B. bifidum*):  N-terminal β-sandwich — Catalytic (α/α)₆ domain — C-terminal β-sandwich  GH151 (e.g., ALfuk2 from *P. thiaminolyticus*):  N-terminal catalytic domain — Central β-barrel — C-terminal β-sandwich  

Domain data sourced from [1] [6] [9].

Key Compounds Mentioned

  • 2′-Fucosyllactose (2'FL)
  • 3-Fucosyllactose (3FL)
  • Lewisa and Lewisx antigens
  • Fuc-α1,6-GlcNAc (core fucose)
  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
  • Fucoidan oligosaccharides
  • Rhamnogalacturonan-II (pectin)
  • Deoxyfuconojirimycin (inhibitor)
  • α-Fucosyl fluoride (donor substrate)
  • Endo-α-1,3/4-fucoidan hydrolase

Properties

CAS Number

9075-65-4

Product Name

|A-L-fucosidase

IUPAC Name

7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C189H218N36O29

Molecular Weight

3458 g/mol

InChI

InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56)

InChI Key

DJCUYIKKKRVJKE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N

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